molecular formula C10H6N4O5S B8425306 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide CAS No. 64724-87-4

2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Cat. No. B8425306
CAS RN: 64724-87-4
M. Wt: 294.25 g/mol
InChI Key: VIQLIJJZBHGRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04379156

Procedure details

By following the procedure of the first part of Example 1, but using 2-nitrobenzoyl chloride (18.5 g), 2-amino-5-nitrothiazole (14.5 g) and pyridine (ca 80 ml), there was obtained 2-nitro-N-(5-nitro-2-thiazolyl)-benzamide, m.pt 248°-250°, after crystallization from 2-methoxyethanol.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6](Cl)=[O:7])([O-:3])=[O:2].[NH2:13][C:14]1[S:15][C:16]([N+:19]([O-:21])=[O:20])=[CH:17][N:18]=1>N1C=CC=CC=1>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([NH:13][C:14]1[S:15][C:16]([N+:19]([O-:21])=[O:20])=[CH:17][N:18]=1)=[O:7])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1
Step Two
Name
Quantity
14.5 g
Type
reactant
Smiles
NC=1SC(=CN1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)NC=2SC(=CN2)[N+](=O)[O-])C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.